3-(3-CHLOROPHENYL)-11-(4-METHYLPHENYL)-10-(2,2,2-TRIFLUOROACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE
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Overview
Description
3-(3-CHLOROPHENYL)-11-(4-METHYLPHENYL)-10-(2,2,2-TRIFLUOROACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of applications, particularly in the field of medicine as anxiolytics, sedatives, and muscle relaxants. This specific compound, due to its unique structure, has garnered interest in various scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-CHLOROPHENYL)-11-(4-METHYLPHENYL)-10-(2,2,2-TRIFLUOROACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE involves multiple steps, typically starting with the preparation of the core benzodiazepine structureCommon reagents used in these reactions include chlorinating agents, methylating agents, and trifluoroacetylating agents .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Replacement of one functional group with another, which can be achieved using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or demethylated products.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of benzodiazepines under various chemical conditions .
Biology
In biological research, this compound is used to study the interactions of benzodiazepines with biological targets, such as receptors and enzymes. It helps in elucidating the mechanisms of action of benzodiazepines at the molecular level .
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its unique structure may offer advantages over existing benzodiazepines in terms of efficacy, safety, and side effect profile .
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other complex molecules .
Mechanism of Action
The mechanism of action of 3-(3-CHLOROPHENYL)-11-(4-METHYLPHENYL)-10-(2,2,2-TRIFLUOROACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE involves its interaction with specific molecular targets, such as the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects .
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine used for its anxiolytic and sedative effects.
Clonazepam: Known for its anticonvulsant properties.
Uniqueness
The uniqueness of 3-(3-CHLOROPHENYL)-11-(4-METHYLPHENYL)-10-(2,2,2-TRIFLUOROACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE lies in its trifluoroacetyl group, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines .
Properties
CAS No. |
351162-98-6 |
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Molecular Formula |
C28H22ClF3N2O2 |
Molecular Weight |
510.9g/mol |
IUPAC Name |
9-(3-chlorophenyl)-6-(4-methylphenyl)-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C28H22ClF3N2O2/c1-16-9-11-17(12-10-16)26-25-22(14-19(15-24(25)35)18-5-4-6-20(29)13-18)33-21-7-2-3-8-23(21)34(26)27(36)28(30,31)32/h2-13,19,26,33H,14-15H2,1H3 |
InChI Key |
SSCXLQJNPOIRID-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC(=CC=C4)Cl)NC5=CC=CC=C5N2C(=O)C(F)(F)F |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC(=CC=C4)Cl)NC5=CC=CC=C5N2C(=O)C(F)(F)F |
Origin of Product |
United States |
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